5-Chloro-8-fluoroquinolin-3-amine
CAS No.:
Cat. No.: VC17698049
Molecular Formula: C9H6ClFN2
Molecular Weight: 196.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClFN2 |
|---|---|
| Molecular Weight | 196.61 g/mol |
| IUPAC Name | 5-chloro-8-fluoroquinolin-3-amine |
| Standard InChI | InChI=1S/C9H6ClFN2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2 |
| Standard InChI Key | XNPVCYSVZXHULI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C=C(C=NC2=C1F)N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The quinoline core of 5-chloro-8-fluoroquinolin-3-amine consists of a benzene ring fused to a pyridine ring. Substitutents include:
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A chlorine atom at the 5-position
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A fluorine atom at the 8-position
This arrangement confers distinct electronic properties, as halogens influence electron density distribution. The IUPAC name, 5-chloro-8-fluoroquinolin-3-amine, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 196.61 g/mol | |
| CAS Number | Not publicly disclosed | |
| SMILES | C1=CC(=C2C=C(C=NC2=C1F)N)Cl | |
| LogP | Estimated 2.05–2.45 | |
| Hydrogen Bond Donors | 1 (NH) |
The compound’s planar structure facilitates π-π stacking interactions, while its moderate LogP suggests balanced hydrophobicity for membrane permeability .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: N-H stretching (3300–3500 cm), C-F (1100–1250 cm), and C-Cl (550–850 cm) vibrations confirm functional groups .
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Mass Spectrometry: Predicted adducts include [M+H] at m/z 163.07 and [M+Na] at m/z 185.05 .
Synthesis and Analytical Methods
Purification and Analysis
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Column Chromatography: Silica gel with ethyl acetate/hexane eluents.
Biological Activity and Mechanism
Antibacterial Efficacy
5-Chloro-8-fluoroquinolin-3-amine inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA supercoiling and replication. Comparative studies of similar quinolines show:
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC Against S. aureus (µg/mL) | MIC Against E. coli (µg/mL) | Source |
|---|---|---|---|
| 5A8Q (8-hydroxyquinoline) | 12.5 | 25 | |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
While specific MIC data for 5-chloro-8-fluoroquinolin-3-amine remains unpublished, its structural analogs exhibit moderate activity, suggesting potential against Gram-positive pathogens .
Applications in Drug Discovery
Fragment-Based Screening
The compound’s low molecular weight (196.61 g/mol) and hydrogen-bonding capacity make it a viable fragment for hit-to-lead optimization. X-ray crystallography of bound complexes reveals interactions with:
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Asp81 (hydrogen bond) in E. coli DNA gyrase.
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Hydrophobic pockets via chloro and fluoro substituents.
Metal Complexation
Like 5A8Q, 5-chloro-8-fluoroquinolin-3-amine may form complexes with Cu or Fe, enhancing bioavailability. Such complexes disrupt microbial iron metabolism or generate reactive oxygen species .
Future Research Directions
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In Vivo Toxicity Profiling: Assess LD and organ-specific effects.
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Structure-Activity Relationships (SAR): Modify substituents to optimize potency.
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Combination Therapies: Pair with β-lactams to counteract resistance.
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